molecular formula C13H10INO B5402262 1-(4-iodophenyl)-3-(1H-pyrrol-2-yl)-2-propen-1-one

1-(4-iodophenyl)-3-(1H-pyrrol-2-yl)-2-propen-1-one

Cat. No. B5402262
M. Wt: 323.13 g/mol
InChI Key: BXAULYSVVZVWQD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-3-(1H-pyrrol-2-yl)-2-propen-1-one is a chemical compound that has been the subject of scientific research due to its unique properties and potential applications. This compound is also known as IPP or 4-iodo-α-Pyrrolidinopropiophenone and is a member of the cathinone class of compounds. IPP has been found to have various biological and physiological effects and has been studied extensively in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of IPP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, leading to increased levels of dopamine in the brain. This can result in a feeling of euphoria and increased motivation.
Biochemical and Physiological Effects:
IPP has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to a feeling of euphoria and increased motivation. It has also been found to increase heart rate and blood pressure, leading to potential cardiovascular effects. Additionally, IPP has been shown to have potential neurotoxic effects, leading to concerns about its safety for human use.

Advantages and Limitations for Lab Experiments

IPP has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the dopamine transporter, making it a useful tool for studying dopamine reuptake inhibition. However, its potential neurotoxic effects and cardiovascular effects make it a less desirable candidate for use in human studies.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of safer and more effective dopamine reuptake inhibitors for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of IPP. Finally, research is needed to explore the potential use of IPP in other areas of medicine, such as cancer treatment.

Synthesis Methods

The synthesis of IPP can be achieved through various methods. One of the most common methods is the reaction of 4-iodobenzaldehyde with pyrrolidine and propiophenone in the presence of a catalyst such as acetic acid. This reaction results in the formation of IPP as the final product. Other methods include the use of different starting materials and catalysts.

Scientific Research Applications

IPP has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been found to have various biological and physiological effects and has been studied for its potential use as a drug candidate. IPP has been shown to have a high affinity for the dopamine transporter and has been studied for its potential use in the treatment of addiction and other neurological disorders.

properties

IUPAC Name

(E)-1-(4-iodophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-5-3-10(4-6-11)13(16)8-7-12-2-1-9-15-12/h1-9,15H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAULYSVVZVWQD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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